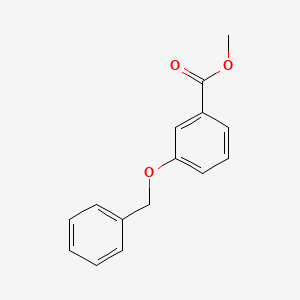

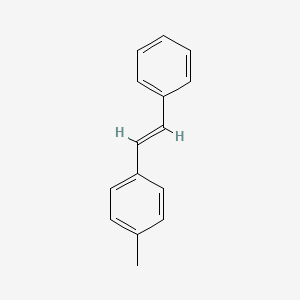

Methyl 3-(benzyloxy)benzoate

Descripción general

Descripción

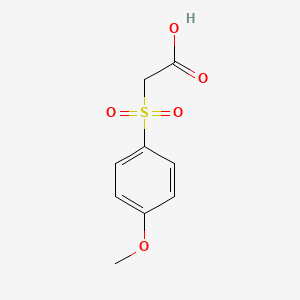

Methyl 3-(benzyloxy)benzoate is a chemical compound that is part of a broader class of benzoate esters. It is characterized by the presence of a benzyloxy group attached to a benzoate ester framework. This compound is not directly studied in the provided papers, but its structural relatives and derivatives are extensively explored for various applications, including the synthesis of coordination polymers, radical reactions, and the formation of liquid crystalline materials.

Synthesis Analysis

The synthesis of related compounds often involves the functionalization of benzoic acid derivatives. For instance, 3,5-bis(benzyloxy)benzoic acid, a compound with additional benzyloxy groups compared to methyl 3-(benzyloxy)benzoate, was prepared by substituting the hydroxyl hydrogens of 3,5-dihydroxy benzoic acid with benzyl moieties . Another related compound, cyano(ethoxycarbonothioylthio)methyl benzoate, was synthesized and shown to be an effective one-carbon radical equivalent for acyl unit introduction . These methods highlight the versatility of benzoate esters in synthetic chemistry.

Molecular Structure Analysis

The molecular structure of benzoate derivatives is often elucidated using X-ray diffraction techniques and density functional theory (DFT) calculations. For example, a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide was analyzed using X-ray single crystal diffraction, indicating that it crystallizes in a triclinic system . Similarly, the structure of (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate was determined by single crystal X-ray diffraction and further investigated using DFT . These studies provide insights into the molecular geometry and electronic properties of benzoate derivatives.

Chemical Reactions Analysis

Benzoate esters participate in a variety of chemical reactions. The novel one-carbon radical equivalent mentioned earlier can undergo radical addition to olefins, demonstrating the reactivity of such compounds. Additionally, methyl 2-(benzyloxycarbonyl)amino-3-dimethylaminopropenoate was used for the preparation of various heterocyclic systems, showcasing the utility of benzoate derivatives in synthesizing complex organic molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoate derivatives are diverse and can be tailored for specific applications. For instance, certain benzoate esters exhibit ferroelectric liquid-crystal behavior, which is valuable for materials science applications . The synthesis of (15-crown-5)methyl 3,4,5-tris(p-alkyloxybenzyloxy)benzoates led to the formation of supramolecular architectures with potential applications in molecular recognition and self-assembly . The study of these properties is crucial for the development of new materials with desired functionalities.

Aplicaciones Científicas De Investigación

Supramolecular Dendrimers and Liquid Crystalline Phases

Methyl 3-(benzyloxy)benzoate has been utilized in the synthesis of monodendrons that form supramolecular dendrimers. These dendrimers transition from cylindrical to spherical shapes with increasing generation number, which has implications in the field of nanotechnology and materials science (Percec et al., 1998). Additionally, these compounds demonstrate the formation of a novel thermotropic cubic liquid-crystalline phase, which is significant for the development of new materials with unique properties (Balagurusamy et al., 1997).

Liquid Crystalline and Polymer Chemistry

In polymer chemistry, derivatives of Methyl 3-(benzyloxy)benzoate exhibit interesting properties. For instance, tris-methacrylated derivatives form hexagonal columnar disordered structures and can create supramolecular organogels, which are relevant for developing new types of polymers and gel materials (Beginn et al., 2000).

Luminescent Properties in Coordination Compounds

The compound has been used to study the luminescent properties of lanthanide coordination compounds. Research shows that electron-releasing or withdrawing substituents on Methyl 3-(benzyloxy)benzoate significantly influence the photoluminescence of these compounds, which is important for the development of new luminescent materials (Sivakumar et al., 2010).

Organic Chemistry and Synthesis

This compound also finds application in organic synthesis, such as in the preparation of novel one-carbon radical equivalents, which are essential for introducing acyl units in organic molecules (Bagal et al., 2006). Furthermore, it's used in the synthesis of pyrrole derivatives for electrochromic applications, highlighting its versatility in organic chemistry (Almeida et al., 2017).

Safety And Hazards

Propiedades

IUPAC Name |

methyl 3-phenylmethoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-17-15(16)13-8-5-9-14(10-13)18-11-12-6-3-2-4-7-12/h2-10H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQEGUSMZKSIFJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC=C1)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70538502 | |

| Record name | Methyl 3-(benzyloxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70538502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(benzyloxy)benzoate | |

CAS RN |

79678-37-8 | |

| Record name | Methyl 3-(benzyloxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70538502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

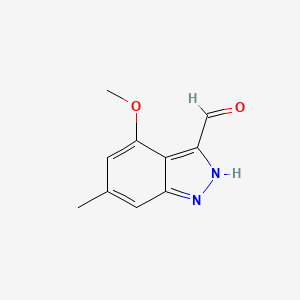

![2-{[(4-Methylphenyl)sulfonyl]amino}-2-phenylacetic acid](/img/structure/B3023071.png)

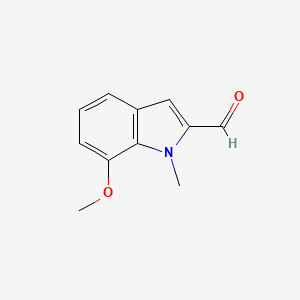

![8-Methoxy-5-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B3023090.png)